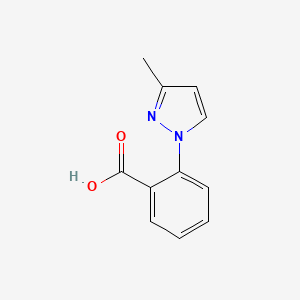

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Descripción general

Descripción

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H10N2O2 It is characterized by the presence of a benzoic acid moiety attached to a 3-methylpyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methylpyrazole with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to promote the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The benzoic acid moiety or the pyrazole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid is recognized for its potential as a precursor in the synthesis of anti-inflammatory and analgesic drugs. Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of inflammatory pathways, making them suitable candidates for drug development targeting conditions like arthritis and chronic pain .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentration (MIC) values as low as 2 µg/mL, indicating its effectiveness in combating drug-resistant pathogens .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and pest management strategies . The compound's ability to modulate plant growth responses also makes it a candidate for developing new agricultural products.

Material Science

Advanced Materials Synthesis

The compound is employed in material science for creating advanced polymers and coatings that require specific thermal and mechanical properties. Its unique chemical structure allows it to serve as a building block in the synthesis of materials with tailored characteristics for various industrial applications .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. It provides insights into disease mechanisms and potential therapeutic targets, facilitating the discovery of new treatment strategies for metabolic disorders .

Analytical Chemistry

Chromatography Applications

The compound is also utilized in analytical chemistry techniques such as chromatography. It aids in the separation and identification of complex mixtures, which is essential for quality control processes in pharmaceuticals and other industries .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of derivatives of this compound against several bacterial strains, including MRSA and Acinetobacter baumannii. The results demonstrated that certain derivatives exhibited potent growth inhibition with MIC values ranging from 0.78 to 4 µg/mL, highlighting the compound's potential as a lead for new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory properties of this compound revealed that it significantly reduced inflammation markers in vitro. The study suggests that derivatives of this compound could be developed into effective anti-inflammatory medications .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs | Effective against inflammation; low MIC values |

| Agricultural Chemistry | Pesticide formulation | Enhances efficacy; improves crop yields |

| Material Science | Advanced polymers and coatings | Tailored thermal/mechanical properties |

| Biochemical Research | Enzyme interaction studies | Insights into disease mechanisms |

| Analytical Chemistry | Chromatography | Aids in quality control processes |

Mecanismo De Acción

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid: shares similarities with other benzoic acid derivatives and pyrazole-containing compounds.

Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 2-aminobenzoic acid have similar structural features but differ in their functional groups and reactivity.

Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole share the pyrazole ring but differ in their substituents and overall structure.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.

Actividad Biológica

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a compound characterized by its unique structure combining a benzoic acid moiety with a pyrazole ring, has garnered attention for its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2, and it has a molecular weight of approximately 204.23 g/mol. The compound features a 3-methyl-1H-pyrazole substituent at the 2-position of the benzoic acid, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. This suggests its potential use in treating infections caused by these pathogens .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. It has been found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammation .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound showed IC50 values of approximately 15 µM for MCF7 cells, indicating promising potential as an anticancer agent .

Study on Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results confirmed that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for developing new antibiotics .

Study on Anti-inflammatory Mechanism

Another significant study focused on the anti-inflammatory effects of this compound in vivo. Mice treated with this compound showed reduced levels of inflammatory markers in serum after lipopolysaccharide (LPS) administration, further supporting its therapeutic potential in inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for developing more effective derivatives. The presence of the pyrazole ring is essential for biological activity; modifications to this structure can significantly alter efficacy. For example:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | Substituent at the 4-position | Antimicrobial and anticancer properties |

| 3-(1H-pyrazol-1-yl)benzoic acid | Pyrazole at the 3-position | Potential anti-inflammatory effects |

| 2-(1H-pyrazol-1-yl)benzoic acid | Different pyrazole position | Less studied; potential for similar activities |

The unique positioning of the pyrazole ring in this compound may contribute to distinct biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole derivatives and benzoic acid precursors. For example, hydrazine derivatives can react with ketones or aldehydes under acidic conditions to form pyrazole rings, followed by coupling with a benzoic acid moiety . Characterization often involves -NMR, -NMR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer : Key techniques include:

- -NMR : To identify proton environments (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm and benzoic acid protons at δ 8.0–8.5 ppm) .

- IR Spectroscopy : To confirm carboxylic acid O-H stretching (~2500–3000 cm) and C=O bonds (~1680 cm) .

- Mass Spectrometry : For molecular ion peak validation (e.g., m/z 202.20 for the parent ion) .

Q. What are the documented biological activities of this compound?

- Methodological Answer : Pyrazole-benzoic acid hybrids are reported as inhibitors of enzymes like aldo-keto reductases (AKR1C isoforms) and exhibit antimicrobial properties. For example, substituent variations on the pyrazole ring influence selectivity toward AKR1C1 vs. AKR1C3 . Antibacterial activity against Gram-positive strains has also been observed in structurally similar derivatives .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu for coupling reactions) improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature Control : Reactions performed at 60–80°C reduce side-product formation .

- Data Insight : A study on analogous compounds achieved 85% yield using Pd-mediated coupling in DMF at 70°C .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the pyrazole methyl group or benzoic acid substituents .

- Standardized Assays : Re-evaluating activity under consistent conditions (e.g., pH, cell lines). For AKR1C isoforms, IC values vary by >10-fold depending on the assay buffer .

Q. What computational approaches predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina can model interactions with AKR1C enzymes, focusing on the carboxylic acid group’s hydrogen bonding with catalytic residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations to evaluate binding free energy) .

Q. How can aqueous solubility be improved for in vivo studies?

- Methodological Answer : Strategies include:

Propiedades

IUPAC Name |

2-(3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGNIDQETDJEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020703-44-9 | |

| Record name | 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.